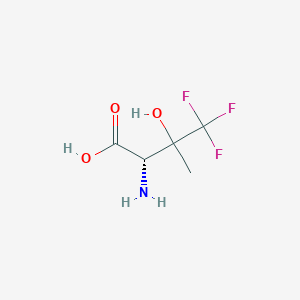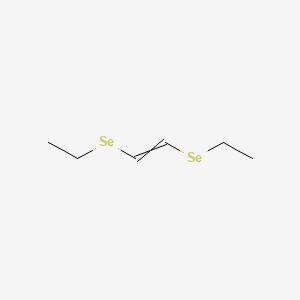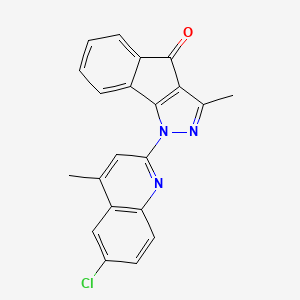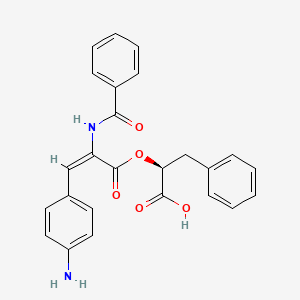![molecular formula C18H22O8 B14267267 [1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy- CAS No. 141082-07-7](/img/structure/B14267267.png)
[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is a complex organic compound characterized by its biphenyl structure with multiple methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- typically involves the methoxylation of biphenyl derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups onto the biphenyl structure. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems can also enhance the efficiency of the methoxylation process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated biphenyls.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy groups on biological activity. It may also serve as a model compound for understanding the interactions between biphenyl derivatives and biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’-tetramethoxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexahydroxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexachloro-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- stands out due to its high degree of methoxylation. This unique feature imparts distinct chemical and physical properties, making it particularly useful in specific applications where other biphenyl derivatives may not be as effective.
Eigenschaften
CAS-Nummer |
141082-07-7 |
|---|---|
Molekularformel |
C18H22O8 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
2-(6-hydroxy-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C18H22O8/c1-21-11-7-9(19)13(17(25-5)15(11)23-3)14-10(20)8-12(22-2)16(24-4)18(14)26-6/h7-8,19-20H,1-6H3 |
InChI-Schlüssel |
FBCARUOUUSZNTG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)O)C2=C(C(=C(C=C2O)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


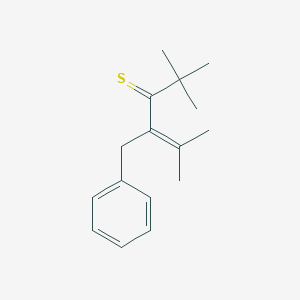
![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
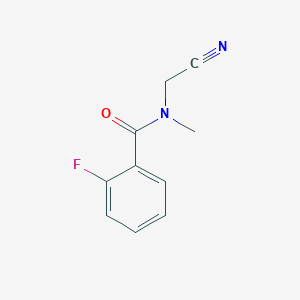
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)
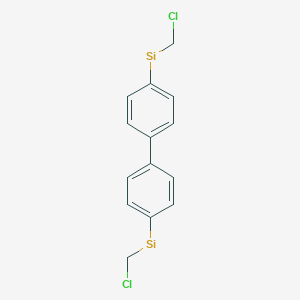
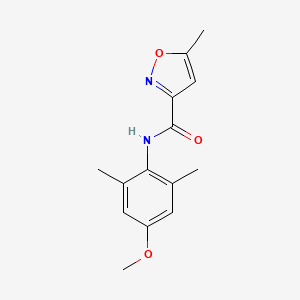
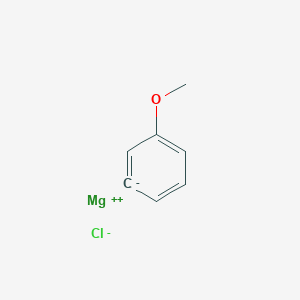
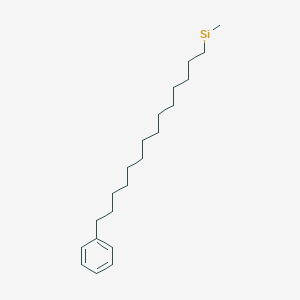
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
